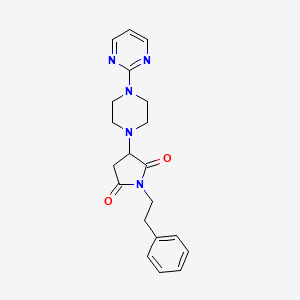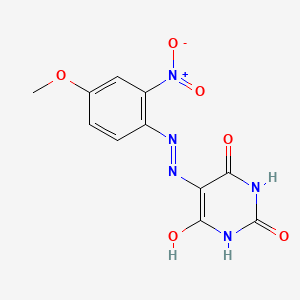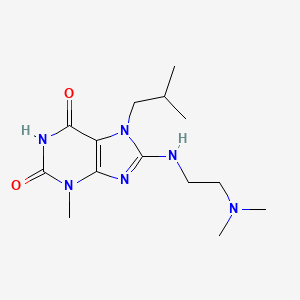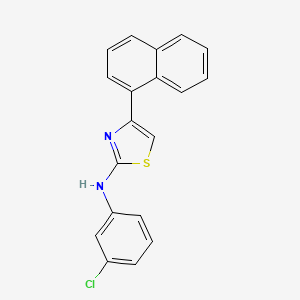![molecular formula C22H16ClN3O4 B11111378 2-[(E)-{[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-4-methyl-6-nitrophenol](/img/structure/B11111378.png)
2-[(E)-{[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-4-methyl-6-nitrophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({[4-CHLORO-3-(5-METHYL-1,3-BENZOXAZOL-2-YL)PHENYL]IMINO}METHYL)-4-METHYL-6-NITROPHENOL is an organic compound that belongs to the class of benzoxazole derivatives. Benzoxazoles are known for their wide range of biological activities and applications in medicinal chemistry, pharmaceuticals, and industrial chemistry .
Preparation Methods
The synthesis of 2-({[4-CHLORO-3-(5-METHYL-1,3-BENZOXAZOL-2-YL)PHENYL]IMINO}METHYL)-4-METHYL-6-NITROPHENOL typically involves the reaction of 2-aminophenol with an aldehyde under specific conditions. Various catalysts such as nanocatalysts, metal catalysts, and ionic liquid catalysts can be used to facilitate the reaction . The reaction is usually carried out in solvents like acetonitrile at elevated temperatures to achieve high yields .
Chemical Reactions Analysis
This compound can undergo several types of chemical reactions, including:
Oxidation: The presence of nitro and phenolic groups makes it susceptible to oxidation reactions.
Reduction: The nitro group can be reduced to an amine group under appropriate conditions.
Substitution: The chloro and nitro groups can participate in nucleophilic substitution reactions. Common reagents used in these reactions include reducing agents like hydrazine hydrate and oxidizing agents like potassium permanganate
Scientific Research Applications
2-({[4-CHLORO-3-(5-METHYL-1,3-BENZOXAZOL-2-YL)PHENYL]IMINO}METHYL)-4-METHYL-6-NITROPHENOL has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various heterocyclic compounds.
Biology: It exhibits antimicrobial and antifungal activities, making it useful in biological studies.
Industry: It is used in the development of new materials with specific properties, such as dyes and pigments.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt the cell membrane of microorganisms. Its anticancer activity is linked to its ability to induce apoptosis in cancer cells by interacting with specific cellular pathways .
Comparison with Similar Compounds
Similar compounds to 2-({[4-CHLORO-3-(5-METHYL-1,3-BENZOXAZOL-2-YL)PHENYL]IMINO}METHYL)-4-METHYL-6-NITROPHENOL include other benzoxazole derivatives such as:
- 4-CHLORO-3-(5-METHYL-1,3-BENZOXAZOL-2-YL)ANILINE
- 2-aminophenol derivatives These compounds share similar structural features and biological activities but differ in their specific functional groups and overall molecular structure . The uniqueness of 2-({[4-CHLORO-3-(5-METHYL-1,3-BENZOXAZOL-2-YL)PHENYL]IMINO}METHYL)-4-METHYL-6-NITROPHENOL lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C22H16ClN3O4 |
|---|---|
Molecular Weight |
421.8 g/mol |
IUPAC Name |
2-[[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]iminomethyl]-4-methyl-6-nitrophenol |
InChI |
InChI=1S/C22H16ClN3O4/c1-12-3-6-20-18(8-12)25-22(30-20)16-10-15(4-5-17(16)23)24-11-14-7-13(2)9-19(21(14)27)26(28)29/h3-11,27H,1-2H3 |
InChI Key |
RTFRKCFARCREPL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=C(C=CC(=C3)N=CC4=C(C(=CC(=C4)C)[N+](=O)[O-])O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2E)-2-{4-[(4-chlorobenzyl)oxy]-3-ethoxybenzylidene}hydrazinyl]-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11111297.png)
![{[2-(dibenzylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}propanedinitrile](/img/structure/B11111303.png)
![Ethyl 4-[4-(2-ethoxy-2-oxoethoxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11111304.png)

![(2-Phenyl-1,3-oxazole-4,5-diyl)dimethanediyl bis[(2,5-dioxopyrrolidin-1-yl)acetate]](/img/structure/B11111309.png)


![1,8-Dibromo-17-(3-chloro-2-methylphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B11111345.png)
![3-{Ethyl[(methylhydroxyphosphoryl)methyl]amino}propanoic acid](/img/structure/B11111357.png)
![2-[9-Benzyl-4-(2,4-dimethylphenyl)-1,5,9-triazaspiro[5.5]undec-4-en-2-yl]-4-chlorophenol](/img/structure/B11111360.png)


![Butyl 4-[(2-{[4,6-bis({2-[4-(butoxycarbonyl)anilino]-2-oxoethyl}sulfanyl)-1,3,5-triazin-2-YL]sulfanyl}acetyl)amino]benzoate](/img/structure/B11111373.png)

